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Compound of Interest

Compound Name: 3-Methyl-2-cyclohexen-1-one

Cat. No.: B144701 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 3-Methyl-2-
cyclohexen-1-one, a common organic building block. The interpretation of its Infrared (IR),

Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C

NMR), and Mass Spectrometry (MS) data is crucial for its identification and characterization in

research and development settings.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 3-Methyl-2-cyclohexen-1-one.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Intensity Assignment

~1665 Strong
C=O stretch (α,β-unsaturated

ketone)

~1625 Medium C=C stretch

~2960-2870 Medium C-H stretch (alkane)

~1450 Medium C-H bend (alkane)

~1380 Medium C-H bend (alkane)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b144701?utm_src=pdf-interest
https://www.benchchem.com/product/b144701?utm_src=pdf-body
https://www.benchchem.com/product/b144701?utm_src=pdf-body
https://www.benchchem.com/product/b144701?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b144701?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: CDCl₃

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~5.86 s 1H H-2 (vinylic)

~2.33 t 2H H-4 (α to C=O)

~2.31 t 2H H-6 (β to C=O)

~2.00 m 2H H-5

~1.97 s 3H -CH₃

s = singlet, t = triplet, m = multiplet[1]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: CDCl₃

Chemical Shift (δ, ppm) Carbon Type Assignment

~199.0 C C=O (C1)

~161.0 C =C-CH₃ (C3)

~126.0 CH =CH (C2)

~37.0 CH₂ C4

~30.0 CH₂ C6

~24.0 CH₃ -CH₃

~22.0 CH₂ C5

Mass Spectrometry (MS)
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m/z Relative Intensity Assignment

110 35.33% [M]⁺ (Molecular Ion)

82 99.99% [M - CO]⁺

54 26.99%

39 32.16%

Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic

data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H
and ¹³C)
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is utilized.

Sample Preparation: A few milligrams of 3-Methyl-2-cyclohexen-1-one are dissolved in

approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing a small amount of

tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm

NMR tube.

¹H NMR Acquisition:

A standard one-pulse sequence is employed.

Key parameters typically include a spectral width of 10-15 ppm, a relaxation delay of 1-5

seconds, and an acquisition time of 2-4 seconds.

To improve the signal-to-noise ratio, 8 to 16 scans are typically co-added and averaged.[1]

¹³C NMR Acquisition:

A proton-decoupled pulse sequence is used to provide a spectrum with single lines for each

unique carbon atom and to enhance signal intensity through the Nuclear Overhauser Effect
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(NOE).

Typical parameters include a spectral width of 200-220 ppm, a pulse angle of 45°, and a

relaxation delay of 2 seconds.

Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or

more) is required to obtain a spectrum with an adequate signal-to-noise ratio.[1]

Data Processing: The acquired Free Induction Decay (FID) is processed by applying a Fourier

transform, followed by phase and baseline corrections to yield the final spectrum.

Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Sample Preparation: As 3-Methyl-2-cyclohexen-1-one is a liquid, the neat liquid can be

analyzed by placing a drop between two sodium chloride (NaCl) or potassium bromide (KBr)

plates to form a thin film.

Data Acquisition:

A background spectrum of the empty salt plates is recorded first.

The sample is then placed in the spectrometer's sample compartment.

The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4

cm⁻¹.

To improve the signal-to-noise ratio, 16 to 32 scans are co-added.[1] The final spectrum is

usually presented in terms of transmittance.

Mass Spectrometry (MS)
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for

sample introduction and separation.

Sample Introduction: A dilute solution of 3-Methyl-2-cyclohexen-1-one in a volatile solvent

(e.g., dichloromethane or diethyl ether) is injected into the gas chromatograph. The GC
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separates the compound from the solvent and any impurities before it enters the mass

spectrometer.

Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is

bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize

and fragment.

Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., a quadrupole).

Data Acquisition: The detector records the abundance of each ion, generating a mass spectrum

which is a plot of relative intensity versus m/z.

Data Interpretation and Structural Elucidation
The combined spectroscopic data provides a comprehensive picture of the molecular structure

of 3-Methyl-2-cyclohexen-1-one.
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Spectroscopic Data Interpretation Workflow for 3-Methyl-2-cyclohexen-1-one

Spectroscopic Data

Interpretation
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(Functional Groups)

C=O (~1665 cm⁻¹)
C=C (~1625 cm⁻¹)

¹H NMR Spectrum
(Proton Environment)

Vinylic H (~5.86 ppm)
Allylic & Aliphatic H's

Methyl H's (~1.97 ppm)

¹³C NMR Spectrum
(Carbon Skeleton)

Carbonyl C (~199 ppm)
Olefinic C's (~161, ~126 ppm)

Aliphatic C's

Mass Spectrum
(Molecular Weight & Fragmentation)

Molecular Ion [M]⁺ at m/z 110
Base Peak at m/z 82 ([M-CO]⁺)

3-Methyl-2-cyclohexen-1-one
(Final Structure)

Confirms α,β-unsaturated ketone Confirms proton connectivity Confirms carbon framework Confirms molecular formula (C₇H₁₀O)

Click to download full resolution via product page

Caption: Workflow of Spectroscopic Data Interpretation.

The IR spectrum indicates the presence of an α,β-unsaturated ketone with characteristic C=O

and C=C stretching frequencies. The ¹H NMR spectrum reveals the number and connectivity of

the different types of protons, including the vinylic proton and the methyl group on the double

bond. The ¹³C NMR spectrum confirms the carbon skeleton, showing the carbonyl carbon, the

two olefinic carbons, and the four aliphatic carbons. Finally, the mass spectrum provides the

molecular weight of the compound (110 g/mol ) and a characteristic fragmentation pattern, with

the base peak at m/z 82 corresponding to the loss of a neutral carbon monoxide molecule.
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Key ¹H NMR Signal Assignments for 3-Methyl-2-cyclohexen-1-one
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Caption: ¹H NMR Signal to Structure Correlation.

This guide provides a foundational understanding of the spectroscopic characteristics of 3-
Methyl-2-cyclohexen-1-one, which is essential for its unambiguous identification and use in

further research and development activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Data Interpretation of 3-Methyl-2-
cyclohexen-1-one: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b144701#spectroscopic-data-interpretation-for-3-
methyl-2-cyclohexen-1-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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